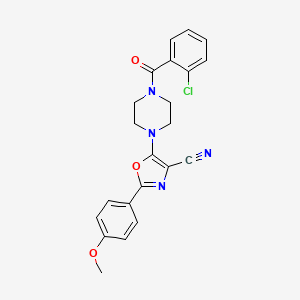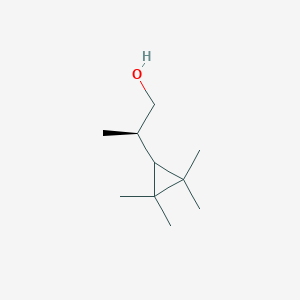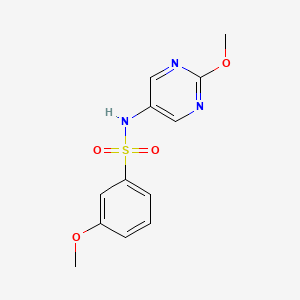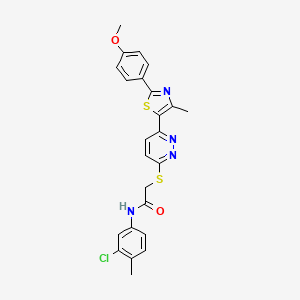![molecular formula C15H28N2O5 B2669134 N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester CAS No. 178734-54-8](/img/structure/B2669134.png)
N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a peptide derivative, specifically a dipeptide consisting of L-alanine and L-valine, with additional modifications. The N-terminus of the alanine residue is modified with a N-[(1,1-dimethylethoxy)carbonyl] (also known as a tert-butoxycarbonyl or Boc group), which is a common protecting group used in peptide synthesis . The N-methyl group on the alanine residue indicates that the nitrogen of this residue is methylated. The C-terminus of the valine residue is in the form of a methyl ester .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain an amide linkage between the alanine and valine residues, characteristic of peptides. The Boc group would introduce an additional carbonyl group and a tert-butyl group on the N-terminus of the alanine residue. The methyl ester on the C-terminus of the valine residue would introduce another carbonyl group and a methyl group .Chemical Reactions Analysis
In terms of reactivity, the amide bond in the peptide backbone is generally stable under physiological conditions, but can be hydrolyzed under acidic or basic conditions or by enzymes called peptidases. The Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to give a carboxylic acid .Physical And Chemical Properties Analysis
Again, without specific data, we can only make general predictions. As a peptide, this compound would be expected to have solid state at room temperature, and its solubility would depend on the pH and polarity of the solvent. The presence of the Boc group and the methyl ester could increase its overall hydrophobicity .Wissenschaftliche Forschungsanwendungen
Photocatalytic Oxidation in Water Treatment
Photocatalytic Oxidation of the Fungicide Metalaxyl : This study discusses the photocatalytic decomposition of Metalaxyl, a fungicide with a similar chemical structure, in aqueous suspensions containing TiO2. It was found to achieve complete mineralization of the fungicide, offering a potential method for water purification from such contaminants (Topalov, Molnár-Gábor, & Csanádi, 1999).
Chemical Synthesis and Analysis
13C NMR Sequence Analysis in Oligopeptide Syntheses : The study focuses on the synthesis of various diastereomeric N-protected dipeptide methyl esters, including derivatives of alanine and valine. This research is crucial for understanding the stereoselectivity of peptide bond formation, which is vital in the synthesis of complex peptides and proteins (Kricheldorf & Mang, 1982).
Spectroscopic and Electrochemical Studies
Ferrocenyl Triazole Amino Acid and Peptide Bioconjugates : This research examines ferrocenyl triazole amino acid and peptide derivatives synthesized through click chemistry. These compounds, including L-valine tert-butyl ester, were studied for their electrochemical properties, revealing insights into the structure-function relationships of such bioconjugates (Köster et al., 2008).
Polymer Synthesis and Properties
Amino Acid-Derived Poly(methylpropargyl ester)s : The study involved synthesizing chiral methylpropargyl ester monomers containing amino acid moieties. These were polymerized to create polymers with varying molecular weights and properties. The research contributes to the understanding of polymer synthesis using amino acid-derived monomers (Qu, Sanda, & Masuda, 2009).
Crystal Structure Analysis
Crystal Structure of L-Isoleucine N-Carboxy Anhydride : This study presents the crystal structure of an amino acid N-carboxy anhydride, which is vital for understanding the reactivity and polymerization behavior of such compounds. This research provides a foundation for developing new polymeric materials based on amino acid derivatives (Inada, Kanazawa, & Uekusa, 2015).
Safety and Hazards
Zukünftige Richtungen
The potential applications of this compound would depend on its intended use. If it’s a synthetic intermediate, it could be used in the synthesis of more complex peptides. If it’s a bioactive peptide or a prodrug, it could have potential applications in medicine or biology, which would require further studies to elucidate .
Eigenschaften
IUPAC Name |
methyl (2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-9(2)11(13(19)21-8)16-12(18)10(3)17(7)14(20)22-15(4,5)6/h9-11H,1-8H3,(H,16,18)/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLUDDQQOOVPLD-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2669052.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2669054.png)
![Ethyl 2-(2-{[(3-chloroanilino)carbonyl]anilino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2669057.png)
![1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene](/img/structure/B2669059.png)

![2-chloro-N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2669061.png)




![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)
![N-[(4-fluorobenzyl)oxy]urea](/img/structure/B2669072.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)